(R)-2-(Boc-amino)-2-methylhept-6-enoic acid
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Overview
Description
®-2-(Boc-amino)-2-methylhept-6-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly interesting due to its chiral center and the presence of a double bond, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Boc-amino)-2-methylhept-6-enoic acid typically involves the protection of the amino group with a Boc group. One common method is to react the corresponding amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The choice of solvents and reagents may vary depending on the specific requirements of the production facility.
Chemical Reactions Analysis
Types of Reactions
®-2-(Boc-amino)-2-methylhept-6-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane for Boc deprotection.
Major Products
Epoxides: and from oxidation.
Saturated derivatives: from reduction.
Free amines: from Boc deprotection.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(Boc-amino)-2-methylhept-6-enoic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral center makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acids and peptides.
Medicine
In medicinal chemistry, Boc-protected amino acids are often used in the synthesis of peptide-based drugs. The Boc group protects the amino group during the synthesis and can be removed under mild conditions to yield the active compound.
Industry
In the pharmaceutical industry, ®-2-(Boc-amino)-2-methylhept-6-enoic acid is used in the large-scale synthesis of peptide drugs and other bioactive molecules.
Mechanism of Action
The mechanism of action of ®-2-(Boc-amino)-2-methylhept-6-enoic acid primarily involves its role as a protected amino acid. The Boc group prevents the amino group from participating in unwanted reactions, allowing for selective modifications at other sites. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
®-2-(Fmoc-amino)-2-methylhept-6-enoic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
®-2-(Cbz-amino)-2-methylhept-6-enoic acid: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
The Boc group is unique in its stability under basic conditions and ease of removal under acidic conditions. This makes ®-2-(Boc-amino)-2-methylhept-6-enoic acid particularly useful in synthetic chemistry where selective protection and deprotection are required .
Properties
Molecular Formula |
C13H23NO4 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid |
InChI |
InChI=1S/C13H23NO4/c1-6-7-8-9-13(5,10(15)16)14-11(17)18-12(2,3)4/h6H,1,7-9H2,2-5H3,(H,14,17)(H,15,16)/t13-/m1/s1 |
InChI Key |
HHQAESPSKCGLNL-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@](CCCC=C)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CCCC=C)C(=O)O |
Origin of Product |
United States |
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